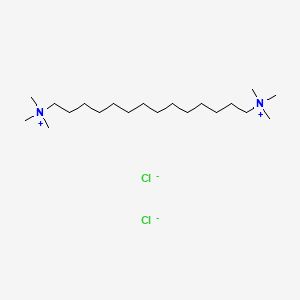

Hexamethyltetradecamethylene bisammonium chloride

Description

Hexamethyltetradecamethylene bisammonium chloride (C₂₆H₅₄Cl₂N₂) is a bis-quaternary ammonium compound characterized by two positively charged nitrogen atoms linked by a tetradecamethylene (14-carbon) chain, each bonded to three methyl groups. This structure confers high charge density and surfactant properties, enabling applications in industrial and material sciences.

Properties

CAS No. |

63951-34-8 |

|---|---|

Molecular Formula |

C20H46Cl2N2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

trimethyl-[14-(trimethylazaniumyl)tetradecyl]azanium;dichloride |

InChI |

InChI=1S/C20H46N2.2ClH/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

RQRUZFHTDPGNOL-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethyltetradecamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of hexamethyltetradecamethylene bisammonium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hexamethyltetradecamethylene bisammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Hexamethyltetradecamethylene bisammonium chloride has a wide range of scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its antimicrobial activity against various pathogens.

Industry: Utilized in the formulation of disinfectants, antiseptics, and cleaning agents

Mechanism of Action

The antimicrobial activity of hexamethyltetradecamethylene bisammonium chloride is primarily due to its ability to disrupt bacterial cell membranes. The compound’s positively charged ammonium groups interact with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization and cell lysis . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Key Structural Features:

| Compound | Structure | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Hexamethyltetradecamethylene bisammonium chloride | Two quaternary ammonium groups linked by a C14 chain; each N bonded to 3 methyl groups | ~482.6 g/mol | Bisammonium, methyl, long alkyl chain |

| Hexadecyl trimethyl ammonium chloride (Cetrimonium chloride) | Single quaternary ammonium group with a C16 alkyl chain | ~320.0 g/mol | Monoammonium, methyl, long alkyl chain |

| Benzyltrimethylammonium chloride | Single quaternary ammonium group with a benzyl substituent | ~185.7 g/mol | Monoammonium, methyl, aromatic ring |

| 4-Chloro-2-methylphenoxyacetate/L-Tryptophan DSILs | Double-salt ionic liquids with bisammonium cations and organic anions | Variable | Bisammonium, halogen, amino acid residues |

Insights :

- Charge Density: The bisammonium structure of Hexamethyltetradecamethylene bisammonium chloride provides dual positive charges, enhancing ionic interactions compared to monoquaternary salts like Cetrimonium chloride .

- Chain Length: The C14 spacer may improve solubility in polar solvents (e.g., water, methanol) compared to longer-chain analogs like Cetrimonium chloride (C16), which exhibit higher hydrophobicity .

Physical and Solubility Properties

Solubility in Common Solvents:

| Compound | Water | Chloroform | DMSO | Ethyl Acetate |

|---|---|---|---|---|

| Hexamethyltetradecamethylene bisammonium chloride (Inferred) | High | Moderate | Low* | Insoluble |

| Cetrimonium chloride | Moderate | High | Low | Insoluble |

| DSILs (e.g., 4-Chloro-2-methylphenoxyacetate/L-Tryptophan) | High | High | Variable† | Insoluble |

*Inferred from : Bisammonium salts with elongated substituents show reduced DMSO solubility.

†DSIL solubility in DMSO decreases with longer alkyl chains on bisammonium cations .

Key Findings :

- Hexamethyltetradecamethylene bisammonium chloride likely shares the polar solvent affinity of bisammonium salts but may exhibit lower DMSO compatibility due to steric hindrance from its methyl groups .

- Unlike DSILs, which dissolve in chloroform via hydrogen bonding, traditional quaternary salts like Cetrimonium chloride rely on hydrophobic interactions .

Research Highlights :

- In supramolecular polymers, bisammonium salts like Hexamethyltetradecamethylene bisammonium chloride enable dynamic cross-linking via host-guest interactions, offering stimuli-responsive fluorescence and mechanical adaptability .

- Cetrimonium chloride dominates surfactant markets due to its cost-effectiveness, but its environmental impact drives demand for biodegradable bisammonium alternatives .

Toxicity and Regulatory Status

Insights :

- Hexamethyltetradecamethylene bisammonium chloride is absent from major hazard inventories (e.g., U.S. EPA Toxics Release Inventory) but may require compliance with global chemical safety protocols .

Biological Activity

Hexamethyltetradecamethylene bisammonium chloride (HMTBAC) is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of HMTBAC, supported by relevant research findings, data tables, and case studies.

Chemical Structure

HMTBAC is characterized by its long hydrophobic alkyl chains and two ammonium groups, which contribute to its surfactant properties and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

HMTBAC exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of HMTBAC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that HMTBAC can serve as a potential disinfectant or preservative in various applications, including healthcare and food industries.

The antimicrobial action of HMTBAC is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of bacterial membranes, leading to increased permeability and cell lysis. This mechanism has been corroborated by electron microscopy studies, which show morphological changes in treated cells.

Cytotoxicity Studies

While HMTBAC shows promise as an antimicrobial agent, it is essential to evaluate its cytotoxicity to ensure safety for potential therapeutic applications. Research has indicated that HMTBAC exhibits dose-dependent cytotoxic effects on mammalian cells.

Table 2: Cytotoxic Effects of HMTBAC on Mammalian Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HEK293 | 50 | |

| MCF-7 | 75 |

These findings suggest that while HMTBAC is effective against pathogens, careful consideration must be given to its concentration in therapeutic contexts to minimize cytotoxicity.

Case Studies

Several case studies have explored the application of HMTBAC in clinical settings. For instance, a study conducted on wound healing demonstrated that HMTBAC-infused dressings significantly reduced microbial load in infected wounds without adversely affecting healing rates.

Another case study investigated the use of HMTBAC in dental materials, where it was found to enhance the antibacterial properties of composite resins while maintaining biocompatibility with oral tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.